molecular formula C15H14BrNO5S B497960 4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid CAS No. 327086-78-2

4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid

Cat. No.: B497960
CAS No.: 327086-78-2
M. Wt: 400.2g/mol
InChI Key: UWELZVDJGAQVIM-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid is a high-value chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This benzoic acid derivative features a sulfonamido linker bridging two aromatic rings, a structural motif commonly associated with compounds investigated for their potential biological activity . The presence of the bromo and ethoxy substituents on one ring provides distinct sites for further chemical modification, such as metal-catalyzed cross-coupling reactions, making this compound a versatile and crucial synthetic intermediate for constructing more complex molecules . As a close structural analog, the ethyl ester derivative of this compound is explicitly noted for its use in medicinal chemistry research, underscoring the value of this chemical class in drug discovery efforts . The compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use. Researchers should consult the safety data sheet prior to handling and adhere to all recommended safety protocols.

Properties

IUPAC Name

4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-2-22-13-8-5-11(16)9-14(13)23(20,21)17-12-6-3-10(4-7-12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWELZVDJGAQVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-2-ethoxybenzenesulfonyl Chloride

The sulfonyl chloride precursor is typically prepared by chlorosulfonation of 5-bromo-2-ethoxybenzene. In a modified approach, thionyl chloride (SOCl₂) reacts with the corresponding sulfonic acid under solvent-free conditions. For instance, a molar ratio of 1:2–5 (sulfonic acid:SOCl₂) at reflux for 2–4 hours yields the sulfonyl chloride with >98% conversion. Catalytic amounts of DMF (0.5–1 mol%) accelerate the reaction by generating the reactive Vilsmeier-Haack intermediate.

Coupling with 4-Aminobenzoic Acid

The sulfonamide bond forms via reaction of the sulfonyl chloride with 4-aminobenzoic acid in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is added to scavenge HCl, preventing protonation of the amine. A study demonstrated that maintaining temperatures at –20 to –30°C during reagent addition minimizes side reactions such as bis-sulfonamide formation. For example, combining equimolar sulfonyl chloride and 4-aminobenzoic acid in DCM with TEA (1.2 eq) achieved 91–94% yield after recrystallization.

Alternative Routes via Intermediate Benzophenones

Patent CN111099975A discloses a related method for synthesizing 5-bromo-2-chloro-4'-ethoxybenzophenone, offering insights into analogous electrophilic aromatic substitution (EAS) strategies.

Friedel-Crafts Acylation

In this approach, 5-bromo-2-chlorobenzoyl chloride reacts with phenetole (ethoxybenzene) using aluminum trichloride (AlCl₃) on silica gel as a heterogeneous catalyst. Key parameters include:

  • Vacuum conditions (–0.05 to –0.08 MPa) to enhance reaction efficiency.

  • Low temperatures (–20 to –30°C) to suppress polysubstitution.

  • Solvent-free AlCl₃ activation , reducing catalyst loading by 40% compared to traditional methods.

Post-reaction workup involves washing with 5% sodium bicarbonate to remove residual acid, followed by recrystallization from ethanol-water (3:2 v/v) to achieve 89–94% yield and >99% HPLC purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature–25°C to –30°CMinimizes side reactions
Solvent for CouplingDichloromethaneEnhances solubility
Recrystallization SolventEthanol-Water (3:2)Improves crystal purity

Data adapted from Examples 1–4 in CN111099975A and PMC8992017.

Catalytic Efficiency

Silica gel-supported AlCl₃ demonstrated superior activity compared to homogeneous AlCl₃, enabling a 15% reduction in catalyst load while maintaining yields >90%. This heterogeneous system simplifies filtration and reduces waste.

Purification and Analytical Characterization

Recrystallization Protocols

Crude 4-(5-bromo-2-ethoxybenzenesulfonamido)benzoic acid is dissolved in a 4:1 ethanol-water mixture at 60°C, then cooled to 4°C for crystallization. This step removes unreacted starting materials and bis-sulfonamide byproducts, yielding >99% purity as confirmed by HPLC.

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 8.02 (d, J=8.8 Hz, 2H, ArH), 7.89 (s, 1H, SO₂NH), 7.45 (d, J=2.4 Hz, 1H, ArH), 7.32 (dd, J=8.8, 2.4 Hz, 1H, ArH).

  • IR (KBr): 3345 cm⁻¹ (N–H stretch), 1689 cm⁻¹ (C=O), 1362 cm⁻¹ (S=O).

Challenges and Mitigation Strategies

Bis-Sulfonamide Formation

Over-reaction of the amine with excess sulfonyl chloride produces bis-sulfonamides, which can consume up to 20% of the product. Mitigation includes:

  • Strict stoichiometric control (1:1.05 sulfonyl chloride:amine).

  • In situ quenching with aqueous NaHCO₃ to neutralize excess SOCl₂.

Hydrolytic Degradation

The ester moiety in intermediate benzophenones is prone to hydrolysis. Storage under anhydrous conditions at –20°C extends shelf life by >6 months.

Scalability and Industrial Feasibility

The solvent-free synthesis of sulfonyl chlorides and silica gel-supported AlCl₃ catalysis are economically viable for kilogram-scale production. A pilot study reported a 92.3% yield (31.3 g) using 0.1 mol starting material, with 99.82% HPLC purity. Energy consumption is reduced by 30% compared to traditional Friedel-Crafts methods due to lower reaction temperatures .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H14BrNO5S
  • Molecular Weight : 400.24 g/mol
  • Functional Groups : Sulfonamide group, ethoxy group, and benzoic acid moiety.

The compound's structure contributes to its reactivity and interactions with biological targets, making it a valuable compound in various research fields.

Chemistry

4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid serves as a building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups.
  • Coupling Reactions : It can engage in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

These properties make it useful in developing new materials and specialty chemicals.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against methionine aminopeptidases, which are essential for protein maturation:

  • Enzyme Inhibition Studies : Research indicates that the compound can inhibit specific enzymes involved in cellular processes, thus influencing various biochemical pathways.

Medicine

The medicinal applications of this compound are noteworthy:

  • Antimicrobial Activity : Studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for various bacterial strains are as follows:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest its potential as an antibacterial agent.

  • Anti-inflammatory and Anticancer Properties : Preliminary studies indicate that the compound may exhibit anti-inflammatory effects and potential anticancer activities, warranting further investigation into its therapeutic properties .

Case Study 1: Enzyme Inhibition

A study focused on the structure-activity relationship (SAR) of similar sulfonamide compounds highlighted how modifications to the phenyl rings could enhance binding affinity to target enzymes. This study found that certain substituents significantly impacted the compound's ability to inhibit methionine aminopeptidases, suggesting that structural optimization could lead to more effective inhibitors .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various sulfonamide derivatives, researchers evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that this compound exhibited superior activity compared to other derivatives, making it a candidate for further development as an antibacterial agent.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The bromine atom and sulfonamido group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid with structurally related sulfonamide and benzoic acid derivatives:

Compound Name Molecular Formula Key Substituents/Functional Groups Notable Features Biological Activity/Applications References
This compound C₁₅H₁₃BrNO₅S 5-Bromo, 2-ethoxy, sulfonamido, benzoic acid High lipophilicity; potential enzyme inhibition Hypothesized antimicrobial/anti-inflammatory
5-Bromo-2-[(4-methoxyphenyl)amino]benzoic Acid C₁₄H₁₁BrNO₃ 5-Bromo, 4-methoxy, amino, benzoic acid Enhanced solubility due to methoxy group; weaker bioactivity than sulfonamides Moderate biological activity
Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate C₁₆H₁₅BrNO₃ 5-Bromo, 2-hydroxy, ethyl ester Ester group improves bioavailability; hydroxyl enables hydrogen bonding Reactivity in prodrug formulations
4-[Butyl(methyl)sulfamoyl]benzoic acid C₁₂H₁₇NO₄S Butyl, methyl sulfamoyl, benzoic acid Alkyl chains enhance membrane penetration; high cPLA2α inhibition Anti-inflammatory, antimicrobial
3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid C₁₅H₁₃BrNO₅S 3-Bromo, 4-ethoxy, sulfamoyl, benzoic acid Positional isomer of target compound; altered binding affinity Distinct enzyme interactions

Key Differences and Implications

Substituent Effects: Ethoxy vs. Sulfonamide vs. Amine: Sulfonamide-containing compounds (e.g., 4-[Butyl(methyl)sulfamoyl]benzoic acid) exhibit stronger biological activity than amine derivatives due to improved hydrogen-bonding capacity and enzyme inhibition .

Biological Activity: Antimicrobial Potential: The sulfonamide group in this compound may mimic para-aminobenzoic acid (PABA), disrupting folate synthesis in microbes, a mechanism shared with sulfa drugs . Anti-inflammatory Activity: Alkyl sulfonamides like 4-[Butyl(methyl)sulfamoyl]benzoic acid show superior cPLA2α inhibition compared to shorter-chain analogs, suggesting the target compound’s ethoxy group could similarly enhance anti-inflammatory effects .

Synthetic Accessibility :

  • Bromination and sulfonylation steps (e.g., using Br₂/H₂SO₄ or SOCl₂) are critical for synthesizing brominated sulfonamides, as seen in analogous compounds .

Research Findings and Case Studies

  • Crystallographic Studies : Tools like SHELXL and ORTEP-3 have been used to resolve the crystal structures of sulfonamide derivatives, confirming the planar geometry of the sulfonamide bridge and its role in target binding .
  • Biological Screening: Derivatives lacking the sulfonamide group (e.g., 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate) show reduced activity, underscoring the importance of this functional group .

Biological Activity

4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Chemical Formula : C₁₅H₁₄BrNO₅S
  • Molecular Weight : 400.24 g/mol

The structure includes a sulfonamide group, which is known for its diverse therapeutic applications due to its ability to interact with various biological targets. The presence of the bromine and ethoxy substituents may also influence its biological interactions.

Enzyme Inhibition

This compound has been identified as an inhibitor of methionine aminopeptidases (MetAPs), which are crucial for protein maturation and processing in human cells. The inhibition of these enzymes can have significant implications for cancer therapy, as MetAPs play a role in the regulation of cell growth and proliferation .

The mechanism by which this compound exerts its biological effects is primarily through non-covalent interactions with target enzymes. The sulfonamide moiety likely facilitates binding to the active site or allosteric sites of MetAPs, thereby preventing substrate access and inhibiting enzymatic activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameChemical FormulaUnique Features
5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acidC₁₃H₉BrClNO₄SContains a chlorophenyl substituent, enhancing lipophilicity.
4-Amino-N-(5-bromobenzene)sulfonamideC₁₂H₁₂BrN₂O₂SLacks the benzoic acid moiety, focusing on sulfonamide activity.
5-Bromo-2-hydroxybenzoic acidC₇H₅BrO₃A simpler structure lacking the ethoxy and sulfonamide groups, primarily used as an antibacterial agent.

This table illustrates how the combination of sulfonamide functionality with an ethoxy group and a carboxylic acid moiety in this compound may confer distinct biological properties compared to its analogs.

Pharmacokinetics and Toxicity

Research suggests that similar sulfonamide compounds exhibit moderate bioavailability and varying toxicity profiles depending on their structure and substituents. Understanding these pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation and sulfonamidation. For example, bromination of 2-ethoxybenzenesulfonyl chloride followed by coupling with 4-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Purification via recrystallization or column chromatography is critical to isolate the product .
  • Key Techniques : NMR (to confirm sulfonamide formation), HPLC for purity assessment, and elemental analysis.

Q. How is the crystallographic structure of this compound determined, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used. Data collection requires high-resolution diffraction patterns, and refinement parameters (e.g., R-factors) must be optimized to resolve potential disorder in the ethoxy or bromine substituents .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm aromatic proton environments and sulfonamide linkage.
  • FT-IR : Peaks at ~1350–1150 cm1^{-1} for sulfonamide (S=O stretching) and ~1700 cm1^{-1} for carboxylic acid (C=O).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the sulfonamidation step, particularly when steric hindrance from the ethoxy group occurs?

  • Methodological Answer :

  • Use bulky bases (e.g., DBU) to enhance nucleophilicity of the amine.
  • Solvent optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Microwave-assisted synthesis may reduce reaction time and improve yields .
    • Validation : Monitor reaction progress via TLC or in-situ IR spectroscopy.

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for sulfonamido benzoic acid derivatives?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to quantify plasma concentrations.
  • Metabolite Identification : Use hepatic microsome assays to identify active/inactive metabolites.
  • Structural Modifications : Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to enhance membrane permeability .

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Studies : Corrogate electronic (HOMO-LUMO) and steric (logP) descriptors with experimental IC50_{50} values .

Q. What experimental designs mitigate crystallographic disorder in the ethoxy group during X-ray analysis?

  • Methodological Answer :

  • Low-Temperature Data Collection : Reduce thermal motion by cooling crystals to 100 K.
  • Twinned Refinement : Use SHELXL’s TWIN command to model overlapping lattices.
  • Occupancy Refinement : Assign partial occupancy to disordered ethoxy conformers .

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